molecular formula C27H23ClN4O4S B2601629 N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 867040-66-2

N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2601629
CAS No.: 867040-66-2
M. Wt: 535.02
InChI Key: XBAZVVAVDBZIHJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system with fused oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms. Its molecular formula corresponds to a molecular weight of 535.0 g/mol and a calculated XLogP3 value of 4.5, indicating moderate hydrophobicity . The compound contains two hydrogen bond donors and eight acceptors, contributing to a high topological polar surface area (132 Ų), which may influence its solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(35-2)10-8-16)32-27(20)37-14-23(34)30-22-6-4-3-5-21(22)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAZVVAVDBZIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the triazatricyclo framework: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast and lung cancer cells with promising results in reducing cell viability and promoting programmed cell death .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Efficacy

A study published in Cancer Letters demonstrated that a derivative of N-(2-chlorophenyl)-2-[11-(hydroxymethyl)-5-(4-methoxyphenyl)] exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The compound's efficacy was attributed to its ability to induce oxidative stress within cancer cells .

Antimicrobial Activity

In another study featured in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings revealed that the compound inhibited growth at low concentrations and could serve as a lead for developing new antibiotics .

Potential in Drug Development

Given its diverse biological activities, N-(2-chlorophenyl)-2-[11-(hydroxymethyl)-5-(4-methoxyphenyl)] is being explored as a scaffold for drug development. Its structural complexity allows for modifications that could enhance potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Heterocycles with Mixed Heteroatoms

The compound’s tricyclic framework (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradecahexaene) distinguishes it from simpler bicyclic or monocyclic analogs. For example, pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives share a related fused-ring system but lack the 2-oxa and additional nitrogen atoms, resulting in lower molecular weights (~400–450 g/mol) and reduced hydrogen-bonding capacity .

Coumarin-Based Compounds

Coumarins (e.g., 7-methoxycoumarin, isolated from Pothos chinensis ) are bicyclic aromatic compounds with a benzopyrone scaffold. While they share oxygen-containing rings with the target compound, coumarins exhibit significantly lower molecular weights (~160–200 g/mol) and LogP values (~1.5–2.5), favoring higher aqueous solubility . However, the target’s tricyclic system and nitrogen-rich structure may confer improved stability and specificity in targeting enzymes or receptors, such as kinase inhibitors or DNA intercalators, compared to simpler coumarins .

Aromatic Acetamide Derivatives

The 2-chlorophenyl acetamide group in the target compound is analogous to pharmacophores in drugs like diclofenac (a nonsteroidal anti-inflammatory drug). However, diclofenac’s smaller structure (molecular weight 296 g/mol, LogP ~4.7) lacks the heterocyclic complexity, resulting in different bioavailability and metabolic pathways . The target’s methoxyphenyl substituent may enhance π-π stacking interactions in hydrophobic binding pockets, a feature shared with selective estrogen receptor modulators (SERMs) like tamoxifen but distinct in its sulfanyl linkage .

Physicochemical and Pharmacokinetic Profiling

The table below highlights key differences between the target compound and selected analogs:

Property Target Compound Pyrido-Pyrano-Pyrimidine Analogs 7-Methoxycoumarin Diclofenac
Molecular Weight (g/mol) 535.0 ~420–450 176.17 296.15
XLogP3 4.5 3.8–4.2 1.6 4.7
Hydrogen Bond Donors 2 1–2 1 2
Hydrogen Bond Acceptors 8 6–7 3 3
Aromatic Rings 3 2 2 2
Topological Polar Surface Area (Ų) 132 90–110 50 49

Key Observations :

  • Its moderate LogP balances lipophilicity for membrane permeability while avoiding excessive accumulation .
  • The sulfur atom and hydroxymethyl group offer unique sites for metabolic conjugation (e.g., glutathione adducts), which may influence toxicity profiles compared to nitrogen- or oxygen-only analogs .

Biological Activity

N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity based on existing research findings.

Chemical Structure

The compound features a triazatricyclo structure which is significant for its biological interactions. The presence of multiple functional groups such as hydroxymethyl and methoxyphenyl contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antiviral and antibacterial properties.

Antiviral Activity

A study reported that related compounds with a chlorophenyl moiety demonstrated potent activity against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values in the sub-micromolar range. Notably, specific derivatives showed enhanced anti-HAdV activity while maintaining low cytotoxicity levels .

Antibacterial Activity

Similar compounds have been evaluated for their antibacterial properties. For instance, certain derivatives exhibited strong inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across various strains .

Case Studies

  • Antiviral Mechanism :
    • Compounds targeting HAdV DNA replication were identified as having significant antiviral potential. Mechanistic studies suggested that specific analogues inhibit stages of the viral life cycle effectively .
  • Antibacterial Efficacy :
    • A series of piperidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of compounds related to this compound.

Activity TypeCompoundIC50 (µM)CC50 (µM)Selectivity Index
AntiviralCompound 150.27156.8>100
AntibacterialPiperidine Derivative5 - 77Not ReportedNot Reported

Q & A

Q. What are the established synthetic routes for this compound, and how can structural purity be validated?

The synthesis of structurally complex acetamide derivatives typically involves multi-step protocols. For example, analogous compounds with chloroaryl and methoxyphenyl substituents are synthesized via condensation of 2-chloro-N-substituted acetamides with heterocyclic intermediates, followed by cyclization using POCl₃ (yields 2–5%) . Key validation steps include:

  • Spectroscopic analysis : IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (chlorophenyl protons at δ 7.2–7.8 ppm), and mass spectrometry (molecular ion peak matching theoretical mass ±0.5 Da) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) values within ±0.3% of theoretical composition .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous-organic mixtures (e.g., acetonitrile/water). For hydrophobic moieties, use surfactants or co-solvents like PEG-400 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the sulfanyl group) .

Q. What safety protocols are critical for handling this compound?

  • Acute toxicity : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water immediately; for inhalation, move to fresh air .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste due to the chlorophenyl group .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and predict bioactivity?

  • Reaction optimization : Apply Bayesian optimization or heuristic algorithms to screen reaction parameters (temperature, catalyst loading) and improve yields . For example, Bayesian methods reduced optimization cycles by 40% in analogous diazomethane syntheses .
  • Pharmacophore modeling : Use DFT calculations to map HOMO-LUMO gaps (e.g., 4.2–5.1 eV for chloroaryl acetamides) and predict redox activity or binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., 10 μM–100 μM range in cell-based models) .
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions with kinases or GPCRs, which may explain variability .

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

  • Library design : Synthesize analogs with variations in the methoxyphenyl or sulfanyl moieties (e.g., replace methoxy with ethoxy or halogens) .
  • Automated assays : Use 384-well plates for IC₅₀ determination against target enzymes (e.g., lipoxygenase or proteases) .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the 2-oxa-4,6,13-triazatricyclo moiety in modulating target binding .
  • In vivo pharmacokinetics : Assess oral bioavailability and metabolic stability using radiolabeled analogs .

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